Conformational Equilibrium Profile
1,1'-Carbonyldipiperidine exhibits a distinct conformational equilibrium not found in simpler ureas or carbodiimides. A gas-phase electron diffraction and quantum chemical study determined that the compound exists as a nearly 1:1 mixture of axial and equatorial conformers (Eq:Ax ≈ 50:50) at room temperature [1]. This is in stark contrast to structurally related compounds like N,N-dimethyl-1-piperidinecarboxamide, which also exhibits a 50:50 ratio but with a different overall molecular shape, and N-trifluoroacetylpiperidine, which is exclusively planar [1]. The ability to sample multiple low-energy conformations simultaneously can be critical for molecular recognition and crystal packing.
| Evidence Dimension | Conformational Population (Axial:Equatorial Ratio) |
|---|---|
| Target Compound Data | Eq:Ax ≈ 50:50 (estimated from structural refinement) |
| Comparator Or Baseline | N,N-dimethyl-1-piperidinecarboxamide (Eq:Ax ≈ 50:50), N-trifluoroacetylpiperidine (100% planar) |
| Quantified Difference | N/A (Equilibrium ratio, not a simple difference) |
| Conditions | Gas-phase electron diffraction (GED) and quantum chemical calculations (MP2/6-311+G(d,p) level) |
Why This Matters
The distinct conformational equilibrium of 1,1'-carbonyldipiperidine, which is quantifiably different from simpler amides and ureas, directly impacts its steric profile and electron density distribution, making it a unique scaffold for designing conformationally flexible ligands or crystallization agents.
- [1] Shlykov, S. A., et al. (2017). Orbital interaction between electron lone pair and carbonyl group in N-trifluoroacetylpiperidine and N-piperidine amides: Planar and non-planar nitrogen bond configurations. Journal of Molecular Structure, 1147, 224-234. View Source
